molecular formula C46H72N12O12S2 B15195794 Oxytocin, 1-penicillamyl-O-metyr(2)- CAS No. 89070-65-5

Oxytocin, 1-penicillamyl-O-metyr(2)-

Cat. No.: B15195794
CAS No.: 89070-65-5
M. Wt: 1049.3 g/mol
InChI Key: BQTJZLPDBDBVGI-YBHRNQQHSA-N
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Description

Oxytocin, 1-penicillamyl-O-metyr(2)- is a synthetic analog of oxytocin, a neuropeptide hormone known for its role in social bonding, reproduction, and various physiological processes. This compound is designed to mimic the effects of natural oxytocin while potentially offering enhanced stability and specificity in its actions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxytocin, 1-penicillamyl-O-metyr(2)- involves multiple steps, starting with the protection of functional groups, followed by peptide bond formation, and ending with deprotection and purification. The key steps include:

    Protection of Amino and Carboxyl Groups: Protecting groups such as Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) are used to protect the amino and carboxyl groups of the amino acids involved.

    Peptide Bond Formation: The protected amino acids are coupled using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide) to form peptide bonds.

    Deprotection: The protecting groups are removed using specific reagents like TFA (trifluoroacetic acid) for Boc and piperidine for Fmoc.

    Purification: The final product is purified using techniques such as HPLC (high-performance liquid chromatography) to achieve the desired purity.

Industrial Production Methods

Industrial production of Oxytocin, 1-penicillamyl-O-metyr(2)- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Oxytocin, 1-penicillamyl-O-metyr(2)- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids.

    Reduction: Reduction reactions can be used to modify the disulfide bonds present in the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Scientific Research Applications

Oxytocin, 1-penicillamyl-O-metyr(2)- has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating social behaviors, stress responses, and reproductive functions.

    Medicine: Explored for its potential therapeutic applications in conditions such as autism, social anxiety, and postpartum depression.

    Industry: Utilized in the development of new pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of Oxytocin, 1-penicillamyl-O-metyr(2)- involves binding to oxytocin receptors, which are G-protein-coupled receptors. This binding triggers intracellular signaling pathways, including the activation of phospholipase C, leading to the release of intracellular calcium and subsequent physiological effects. The compound’s effects on social behavior, stress regulation, and reproductive functions are mediated through these pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxytocin, 1-penicillamyl-O-metyr(2)- is unique due to its enhanced stability and specificity compared to natural oxytocin. The modifications in its structure allow for more targeted actions and potentially reduced side effects, making it a valuable tool in both research and therapeutic applications .

Properties

CAS No.

89070-65-5

Molecular Formula

C46H72N12O12S2

Molecular Weight

1049.3 g/mol

IUPAC Name

(2S)-1-[(4R,7S,10S,13S,16S,19S)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-methoxyphenyl)methyl]-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C46H72N12O12S2/c1-8-24(4)36-43(67)52-27(15-16-33(47)59)39(63)53-30(20-34(48)60)40(64)56-31(45(69)58-17-9-10-32(58)42(66)54-28(18-23(2)3)38(62)51-21-35(49)61)22-71-72-46(5,6)37(50)44(68)55-29(41(65)57-36)19-25-11-13-26(70-7)14-12-25/h11-14,23-24,27-32,36-37H,8-10,15-22,50H2,1-7H3,(H2,47,59)(H2,48,60)(H2,49,61)(H,51,62)(H,52,67)(H,53,63)(H,54,66)(H,55,68)(H,56,64)(H,57,65)/t24-,27-,28-,29-,30-,31-,32-,36-,37-/m0/s1

InChI Key

BQTJZLPDBDBVGI-YBHRNQQHSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC([C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSC(C(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OC)N)(C)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N

Origin of Product

United States

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